N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with 4H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated triazole derivatives.
Scientific Research Applications
N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
Uniqueness
N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structural features, such as the combination of a triazole ring with a tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H14N4O/c18-12(16-13-14-8-15-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15,16,17,18) |
InChI Key |
JHGIVXFMUCIZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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